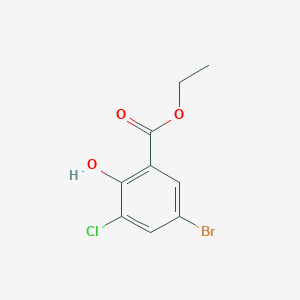

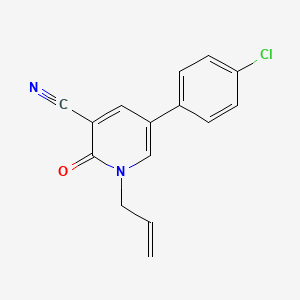

![molecular formula C19H18Cl2N4OS2 B3004304 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215396-13-6](/img/structure/B3004304.png)

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the preparation of nonpeptide angiotensin II receptor antagonists, such as N-(biphenylylmethyl)imidazoles, which have shown potent antihypertensive effects upon oral administration . Another synthesis method described is the formation of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides through dehydrosulfurization using HgO in boiling glacial acetic acid . These methods indicate that the synthesis of complex imidazole-containing compounds often requires multiple steps, including cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized, revealing that different substituents on the benzamide ring can lead to different modes of supramolecular aggregation . For example, the fused six-membered ring in some benzamides adopts a half-chair conformation and can exhibit conformational disorder . This suggests that the molecular structure of "N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride" may also exhibit specific conformational characteristics that could influence its biological activity.

Chemical Reactions Analysis

The chemical reactions of related compounds include the interaction with angiotensin II receptors, leading to antihypertensive effects . Additionally, the presence of an imidazole ring in N-substituted benzamides has been associated with cardiac electrophysiological activity, indicating that the imidazole moiety is crucial for producing class III electrophysiological activity . This information implies that the imidazole group in the compound of interest may also play a significant role in its chemical reactivity and potential biological effects.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the solubility, crystallinity, and stability of the compound may be influenced by the presence of the imidazole ring and the specific substituents on the benzamide ring . The electrophysiological activity of imidazole-containing compounds suggests that they may have specific ion channel interactions, which could be a key aspect of their physical properties .

科学的研究の応用

Antihypertensive Effects

The compound has been explored for its antihypertensive properties. A study by Carini et al. (1991) developed a series of nonpeptide angiotensin II receptor antagonists, including compounds with structural similarities to N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride. These compounds showed potent antihypertensive effects upon oral administration (Carini et al., 1991).

Antimicrobial Activities

Several studies have highlighted the antimicrobial potential of compounds structurally related to this compound. Babu et al. (2013) synthesized derivatives with significant activities against bacterial and fungal strains (Babu et al., 2013). Similarly, Spoorthy et al. (2021) synthesized analogs exhibiting antimicrobial activity (Spoorthy et al., 2021).

Electrophysiological Activity

Morgan et al. (1990) investigated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which share a structural element with the compound . These compounds exhibited potency comparable to selective class III agents, indicating potential applications in cardiac health (Morgan et al., 1990).

Antitumor Properties

The compound's structure is analogous to those investigated for antitumor properties. Horishny et al. (2020) prepared derivatives that showed promise as anticancer agents, indicating the potential use of similar compounds in oncology research (Horishny et al., 2020).

特性

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4OS2.ClH/c1-13-10-14(20)11-16-17(13)22-19(27-16)24(18(25)15-4-2-9-26-15)7-3-6-23-8-5-21-12-23;/h2,4-5,8-12H,3,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODILPWLEIGLTCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

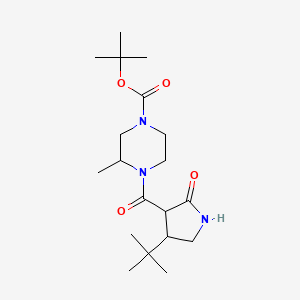

![2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide](/img/structure/B3004228.png)

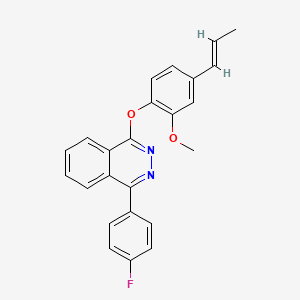

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3004229.png)

![N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004231.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B3004235.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride](/img/structure/B3004238.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B3004240.png)

![2-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B3004244.png)